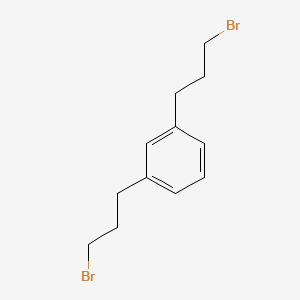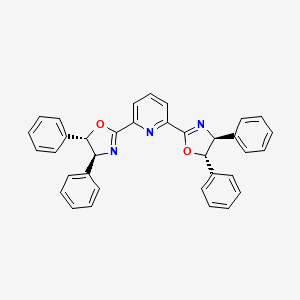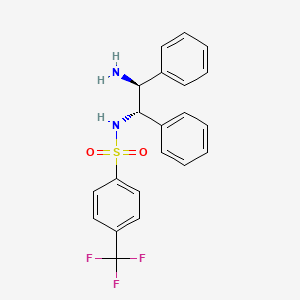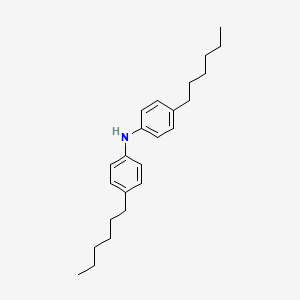![molecular formula C14H12N2O4 B3178176 2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid CAS No. 41738-56-1](/img/structure/B3178176.png)
2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid
概要
説明
2,2’-Diamino-[1,1’-biphenyl]-4,4’-dicarboxylic acid is an organic compound with a biphenyl backbone. This compound is characterized by the presence of two amino groups and two carboxylic acid groups attached to the biphenyl structure. It is used in various fields, including organic synthesis, pharmaceuticals, and materials science.
作用機序
Target of Action
The primary target of 2,2’-Diamino-[1,1’-biphenyl]-4,4’-dicarboxylic acid is the Congo red dye molecule . This compound is used in the fabrication of covalent organic frameworks (COFs) that have been utilized as molecular sieves to adsorb or remove a wide range of substances .
Mode of Action
The compound interacts with its targets through hydrogen bonds and π–π stacking interactions . It is used in the fabrication of a new carboxyl-containing COF (COF-COOH) from the polymerization of 1,3,5-triformylphloroglucinol (TP) and 4,4′-diamino-[1,1′-biphenyl]-3,3′-dicarboxylic acid (DBA) .
Biochemical Pathways
The compound affects the biochemical pathways involved in the adsorption of Congo red dye molecules . The COF-COOH displays good adsorption performance on Congo red (CR) through hydrogen bonds and π–π stacking interactions .
Result of Action
The result of the compound’s action is the efficient removal of Congo red dye molecules from the environment . The removal efficiency of COF-COOH to CR is 95% .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diamino-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the reaction of 2,2’-diamino-4,4’-dimethyl-1,1’-biphenyl with suitable reagents to introduce the carboxylic acid groups. One common method is the oxidation of the methyl groups to carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide . The reaction is usually carried out under acidic conditions to facilitate the oxidation process.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Diamino-[1,1’-biphenyl]-4,4’-dicarboxylic acid may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
2,2’-Diamino-[1,1’-biphenyl]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, nitric acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Electrophiles such as acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Acylated or sulfonated biphenyl derivatives.
科学的研究の応用
2,2’-Diamino-[1,1’-biphenyl]-4,4’-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biological systems and its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
類似化合物との比較
Similar Compounds
2,2’-Diamino-4,4’-dimethyl-1,1’-biphenyl: Lacks the carboxylic acid groups, making it less versatile in terms of chemical reactivity.
4,4’-Diamino-2,2’-stilbenedisulfonic acid: Contains sulfonic acid groups instead of carboxylic acid groups, leading to different solubility and reactivity properties.
Uniqueness
2,2’-Diamino-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to the presence of both amino and carboxylic acid groups on the biphenyl backbone. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
特性
IUPAC Name |
3-amino-4-(2-amino-4-carboxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c15-11-5-7(13(17)18)1-3-9(11)10-4-2-8(14(19)20)6-12(10)16/h1-6H,15-16H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZBIGVULSBTBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)C2=C(C=C(C=C2)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid in material science?
A1: this compound, often abbreviated as BPDC-(NH2)2, is a versatile organic linker used in the construction of Metal-Organic Frameworks (MOFs). These frameworks are crystalline materials with high porosity and tunable properties, making them attractive for various applications such as gas storage, separation, and catalysis.
Q2: How does the presence of amino groups in BPDC-(NH2)2 influence MOF properties?
A2: The amino groups (-NH2) in BPDC-(NH2)2 play a crucial role in dictating the final properties of the MOF. [, ] They can:
- Prevent catenation: The amino groups act as hydrogen-bonding sites, which can hinder the interpenetration of frameworks during synthesis. This leads to the formation of non-catenated MOFs with higher porosity and lower density. []
- Facilitate post-synthetic modification: The amino groups can be further reacted to introduce additional functional groups into the MOF structure. This allows for fine-tuning the material's properties for specific applications, such as enhancing CO2 adsorption. [, ]
Q3: Can you provide an example of how BPDC-(NH2)2 is used for CO2 conversion?
A3: In a study by [], researchers used BPDC-(NH2)2 to construct a copper-paddlewheel-based MOF. The resulting MOF, named 1-Urea, incorporated exposed copper active sites and accessible urea functional groups within its structure. These features synergistically enhanced the catalytic activity of 1-Urea in the cycloaddition of CO2 with propylene oxide, achieving a high yield of cyclic carbonate (98%) under ambient conditions.
Q4: What analytical techniques are employed to characterize MOFs synthesized using BPDC-(NH2)2?
A4: Various techniques are used to characterize BPDC-(NH2)2 based MOFs, including:
- Powder X-ray diffraction (PXRD): Used to determine the crystallinity and phase purity of the MOF. [, ]
- Thermogravimetric analysis (TGA): Provides information about the thermal stability and decomposition behavior of the MOF. [, ]
- Gas sorption analysis (e.g., BET method): Determines the surface area and pore size distribution of the porous MOF material. []
- Spectroscopic methods:
- Nuclear Magnetic Resonance (NMR): Confirms the structure of the linker and its incorporation into the MOF. []
- Infrared Spectroscopy (FTIR): Identifies functional groups present in the MOF, such as the characteristic peaks of the amino groups. []
- UV-Vis spectroscopy: Monitors the stability of the MOF in different solvents, like water. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



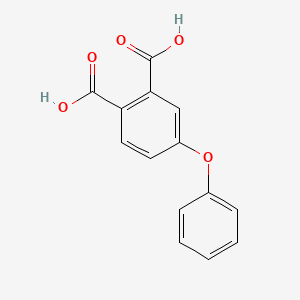
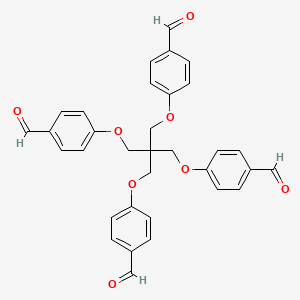


![Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B3178149.png)

![7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B3178158.png)
